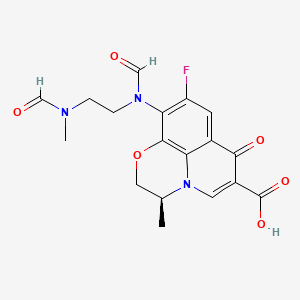

左氧氟沙星 N,N’-去乙烯-N,N’-二甲酰基

描述

“N,N’-Desethylene-N,N’-diformyl Levofloxacin” is a reference standard from Infectious Disease Research Chemicals and Analytical Standards . It is a derivative of Levofloxacin, which is a fluoroquinolone antibiotic used to treat infections caused by susceptible bacteria .

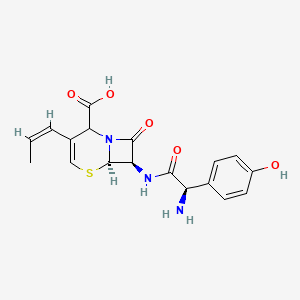

Molecular Structure Analysis

The molecular formula of “N,N’-Desethylene-N,N’-diformyl Levofloxacin” is C18H18FN3O6 . The molecular weight is 391.35 .Physical and Chemical Properties Analysis

The molecular weight of “N,N’-Desethylene-N,N’-diformyl Levofloxacin” is 391.35 . The predicted density is 1.52±0.1 g/cm3, the melting point is 179-181°C, and the predicted boiling point is 708.6±60.0 °C .科学研究应用

蛋白质组学研究

左氧氟沙星 N,N’-去乙烯-N,N’-二甲酰基: 在蛋白质组学研究中被利用,涉及对蛋白质的大规模研究,特别是它们的结构和功能 {svg_1}。这种化合物可以用作质谱分析中蛋白质鉴定和定量的参考物质。

抗生素耐药机制研究

研究人员使用这种化合物来研究抗生素耐药机制 {svg_2}。它作为理解细菌 DNA 旋转酶(氟喹诺酮类抗生素的靶标)如何适应并对抗生素治疗产生耐药性的关键分子。

药代动力学研究

该化合物在药代动力学研究中起着重要作用,用于确定左氧氟沙星的吸收、分布、代谢和排泄 (ADME) {svg_3}。这些研究有助于了解药物在人体中的行为,并设计适当的剂量方案。

分析方法开发

左氧氟沙星 N,N’-去乙烯-N,N’-二甲酰基: 用于开发新的药物检测分析方法 {svg_4}。它作为校准仪器和验证方法(如高效液相色谱 (HPLC) 和超高效液相色谱 (UPLC))的标准品。

药物-金属相互作用研究

该化合物还用于研究探索药物-金属相互作用 {svg_5}。此类研究对于识别左氧氟沙星与其他物质一起服用时可能发生的潜在副作用和相互作用至关重要。

杂质分析

在制药行业,杂质分析对于药物安全性和有效性至关重要 {svg_6}。左氧氟沙星 N,N’-去乙烯-N,N’-二甲酰基用作杂质标准品,以确保左氧氟沙星批次的纯度并符合监管要求。

作用机制

Target of Action

The primary targets of N,N’-Desethylene-N,N’-diformyl Levofloxacin, also known as Levofloxacin Diformyl Impurity, are two key bacterial enzymes: DNA gyrase and topoisomerase IV . These targets are type II topoisomerases, but they have unique functions within the bacterial cell .

Mode of Action

N,N’-Desethylene-N,N’-diformyl Levofloxacin exerts its antimicrobial activity by inhibiting these two key bacterial enzymes . The inhibition of these enzymes likely occurs via complexation with the topoisomerase enzymes . The end result is a blockade of DNA replication, thus inhibiting cell division and resulting in cell death .

Biochemical Pathways

The affected biochemical pathway is the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, N,N’-Desethylene-N,N’-diformyl Levofloxacin prevents the relaxation of supercoiled DNA and promotes the breakage of DNA strands . This disrupts the normal cell division process, leading to bacterial cell death .

Pharmacokinetics

The parent compound, levofloxacin, is known to be rapidly and completely absorbed, with a bioavailability approaching 100% . It is widely distributed in the body, and approximately 80% of Levofloxacin is eliminated as unchanged drug in the urine through glomerular filtration and tubular secretion

Result of Action

The molecular and cellular effects of N,N’-Desethylene-N,N’-diformyl Levofloxacin’s action include the inhibition of DNA replication, disruption of normal bacterial cell division processes, and ultimately, bacterial cell death .

Action Environment

The action, efficacy, and stability of N,N’-Desethylene-N,N’-diformyl Levofloxacin can be influenced by various environmental factors. For instance, the presence of other drugs can affect its pharmacokinetics and pharmacodynamics . Additionally, factors such as pH, temperature, and the presence of other substances can potentially affect the stability and activity of the compound.

属性

IUPAC Name |

(2S)-7-fluoro-6-[formyl-[2-[formyl(methyl)amino]ethyl]amino]-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O6/c1-10-7-28-17-14-11(16(25)12(18(26)27)6-22(10)14)5-13(19)15(17)21(9-24)4-3-20(2)8-23/h5-6,8-10H,3-4,7H2,1-2H3,(H,26,27)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOKHJLTWLBPPN-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N(CCN(C)C=O)C=O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N(CCN(C)C=O)C=O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747525 | |

| Record name | (3S)-9-Fluoro-10-(formyl{2-[formyl(methyl)amino]ethyl}amino)-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151377-74-1 | |

| Record name | (3S)-9-Fluoro-10-(formyl{2-[formyl(methyl)amino]ethyl}amino)-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

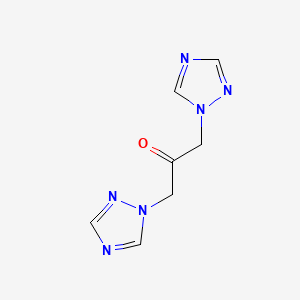

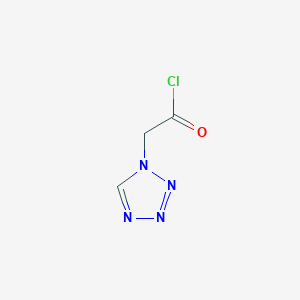

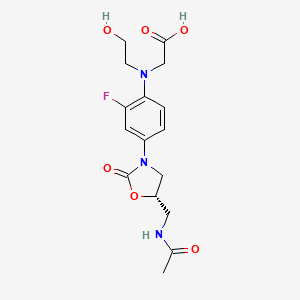

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

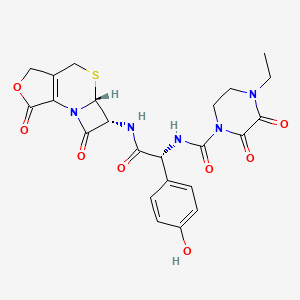

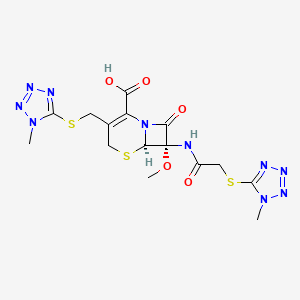

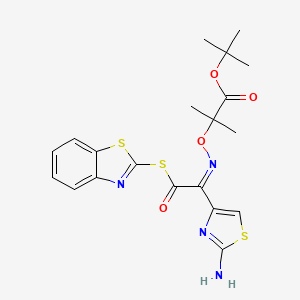

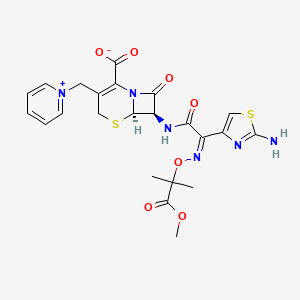

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diphenylmethyl (6R)-3-hydroxy-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601321.png)